molecular formula C22H20ClNO3S B2508671 Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate CAS No. 315684-10-7

Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate

Cat. No.: B2508671
CAS No.: 315684-10-7
M. Wt: 413.92
InChI Key: VRMAVAKGZBYWJL-UHFFFAOYSA-N
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Description

Ethyl 4-([1,1’-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate is a complex organic compound that features a biphenyl group, a thiophene ring, and a chloropropanamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-([1,1’-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the biphenyl core, followed by the introduction of the thiophene ring and the chloropropanamido group. Common reagents used in these reactions include halogenated biphenyls, thiophene derivatives, and chloropropanoyl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-([1,1’-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxylate ester can be reduced to an alcohol.

    Substitution: The chloropropanamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the chloropropanamido group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 4-([1,1’-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacological tool.

    Industry: It can be utilized in the development of advanced materials, such as organic semiconductors or liquid crystals.

Mechanism of Action

The mechanism of action of Ethyl 4-([1,1’-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The biphenyl and thiophene moieties may interact with proteins or enzymes, affecting their function. The chloropropanamido group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4’-methoxybiphenyl-4-carboxylate: This compound shares the biphenyl and ester functionalities but lacks the thiophene and chloropropanamido groups.

    Ethyl 4-bromo-4’-methyl [1,1’-biphenyl]-3-carboxylate: Similar biphenyl structure with a bromo substituent instead of the chloropropanamido group.

Uniqueness

Ethyl 4-([1,1’-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate is unique due to the combination of its biphenyl, thiophene, and chloropropanamido groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-(3-chloropropanoylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3S/c1-2-27-22(26)20-18(14-28-21(20)24-19(25)12-13-23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMAVAKGZBYWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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